molecular formula C5H5F3N2O B1452463 3-Trifluoromethyl-isoxazol-5-methanamine CAS No. 1364914-63-5

3-Trifluoromethyl-isoxazol-5-methanamine

Cat. No. B1452463
CAS RN: 1364914-63-5
M. Wt: 166.1 g/mol
InChI Key: VQMOSOUQQBVCPV-UHFFFAOYSA-N
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Description

“3-Trifluoromethyl-isoxazol-5-methanamine” is a chemical compound with the CAS Number: 108655-63-6 . It has a molecular weight of 152.08 and its molecular formula is C4H3F3N2O . It is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “3-Trifluoromethyl-isoxazol-5-methanamine” is 1S/C4H3F3N2O/c5-4(6,7)2-1-3(8)10-9-2/h1H,8H2 . This code provides a unique representation of the molecular structure of the compound.

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H302-H315-H319-H332-H335 , indicating potential hazards upon ingestion, skin contact, eye contact, inhalation, and respiratory exposure. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Future Directions

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to develop new eco-friendly synthetic strategies . The potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests is a promising future direction .

properties

IUPAC Name

[3-(trifluoromethyl)-1,2-oxazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O/c6-5(7,8)4-1-3(2-9)11-10-4/h1H,2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMOSOUQQBVCPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Trifluoromethyl-isoxazol-5-methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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